N-(4-Fluorobenzoyl)morpholine
Overview
Description
N-(4-Fluorobenzoyl)morpholine is an organic compound characterized by the presence of a morpholine ring with a 4-fluorobenzoyl group attached to the nitrogen atom . It exists as a colorless solid and is soluble in polar organic solvents .
Synthesis Analysis
This compound has been used as a ligand in coordination chemistry, a reagent in organic synthesis, and as a catalyst in polymerization reactions . Furthermore, it has been used in the synthesis of diverse organic compounds, including peptide analogues, as well as in the synthesis of polymers .Molecular Structure Analysis
The molecular formula of this compound is C11H12FNO2 . The InChI code is 1S/C11H12FNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 209.22 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Antiproliferative Activity
- Synthesis and Structural Exploration : A study explored the synthesis and structural analysis of a bioactive heterocycle related to N-(4-Fluorobenzoyl)morpholine. The study focused on its antiproliferative activity, structural characterization using various spectroscopic methods, and stability analysis through hydrogen bonds and Hirshfeld surface analysis (Benaka Prasad et al., 2018).
Crystal Structure Analysis
- Spectroscopic and Crystal Structure Analysis : Research was conducted on the synthesis of a compound related to this compound, focusing on its spectroscopic and crystal structure analysis. This study contributed to understanding the molecular structures and intermolecular interactions in the crystal packing of such compounds (Banu et al., 2013).
Antimicrobial Activity
- Synthesis and Antimicrobial Potency : A study synthesized derivatives of a compound similar to this compound and evaluated their antimicrobial potency. The study included structural elucidation and molecular docking to predict the affinity and orientation at the active enzyme site (Janakiramudu et al., 2017).
Antifungal Activity
- Synthesis and Antifungal Activity : Research on synthesizing compounds containing a morpholine moiety related to this compound showed significant antifungal activity. The study involved structural elucidation and in vitro antifungal activity testing (Qu et al., 2015).
Gastrokinetic Activity
- Novel Benzamides as Gastrokinetic Agents : A series of benzamide derivatives related to this compound were synthesized and evaluated for gastrokinetic activity. This study provided insights into the structure-activity relationships of these compounds (Kato et al., 1992).
Biological Activity Screening
- Synthesis and Biological Activity Analysis : A compound structurally related to this compound was synthesized and characterized, followed by screening for various biological activities like antibacterial, antioxidant, and anti-tuberculosis activities (Mamatha et al., 2019).
Pharmaceutical Intermediate Production
- Continuous Synthesis in Microreactors : The continuous production of an intermediate compound related to this compound was explored in microfluidic devices. This study contributes to the optimization of pharmaceutical manufacturing processes (Pereira et al., 2021).
Antitumor Activity
- Synthesis and Antitumor Activity : A compound structurally related to this compound was synthesized and its structure confirmed by X-ray diffraction. Preliminary biological tests indicated significant inhibition of cancer cell lines (Tang & Fu, 2018).
Properties
IUPAC Name |
(4-fluorophenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMQOUYJJXCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336286 | |
Record name | N-(4-FLUOROBENZOYL)MORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804430 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1978-65-0 | |
Record name | (4-Fluorophenyl)-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1978-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-FLUOROBENZOYL)MORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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